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Introduction

Actizyme® is a commercial bio-augmentation product designed to enhance the breakdown of
organic waste in various applications, including wastewater treatment, septic systems, and
drain maintenance.[1][2][3][4][5][6][7] It is composed of a synergistic blend of enzymes—such
as protease, amylase, lipase, and cellulase—and a consortium of beneficial microorganisms,
including Bacillus subtilis and over 70 strains of Syntrophic Oxidation Bacteria.[2][3][7] The
primary mechanism of Actizyme® involves an initial rapid enzymatic breakdown of complex
organic molecules (proteins, carbohydrates, fats), followed by the sustained metabolic activity
of the introduced bacteria, which utilize the simpler compounds for growth and further
degradation.[1][2]

Monitoring the microbial activity after the application of Actizyme® is crucial for optimizing
treatment efficacy, understanding its impact on the indigenous microbial community, and
ensuring desired outcomes such as reduction in biochemical oxygen demand (BOD),
suspended solids, and odor.[2][6] These application notes provide detailed protocols for various
methods to monitor microbial activity post-Actizyme® treatment.

Logical Workflow for Monitoring Microbial Activity
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The following diagram illustrates a general workflow for assessing microbial activity after
Actizyme® treatment, from sample collection to data analysis.

Pre-Treatment Treatment Post-Treatment Analysis

Click to download full resolution via product page

Caption: General experimental workflow for monitoring microbial activity.

I. Methods Based on Microbial Viability and
Metabolic Activity

These methods provide a rapid assessment of the overall health and activity of the microbial
population.

ATP Bioluminescence Assay

Principle: Adenosine triphosphate (ATP) is the primary energy currency in all living cells.[8][9]
The ATP bioluminescence assay utilizes the firefly enzyme luciferase to catalyze the oxidation
of luciferin in the presence of ATP, producing light. The amount of light emitted is directly
proportional to the concentration of ATP, which indicates the biomass of viable microorganisms.
[B19][10][11]

Application for Actizyme®: This assay can provide a rapid measure of the increase in total
microbial activity resulting from the introduction and growth of the bacteria present in
Actizyme®.

Experimental Protocol:

o Sample Collection: Collect representative samples (e.g., wastewater, sludge) before and at
various time points after Actizyme® treatment.
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o ATP Extraction:

o For liquid samples, use a commercially available ATP extraction reagent. Typically, this
involves mixing the sample with the reagent to lyse the microbial cells and release
intracellular ATP.

o For solid or semi-solid samples, a homogenization or sonication step in an appropriate
buffer may be necessary prior to extraction.

e Luminometry:

o Add the extracted ATP solution to a luminometer tube or microplate well containing a
luciferase/luciferin reagent.

o Immediately measure the light output using a luminometer. The results are typically
expressed in Relative Light Units (RLUS).

o Data Analysis: Compare the RLU values from post-treatment samples to the baseline to
determine the change in microbial activity.

Resazurin (AlamarBlue) Reduction Assay

Principle: Resazurin is a blue, non-fluorescent, and cell-permeable dye that is reduced by
metabolically active cells to the pink, highly fluorescent resorufin.[12][13][14] The intensity of
the fluorescence or the color change is proportional to the number of viable, metabolically
active cells.[12][13]

Application for Actizyme®: This method is useful for assessing the overall metabolic activity of
the microbial community and can indicate the stimulating effect of Actizyme® on both the
introduced and indigenous microorganisms.

Experimental Protocol:

o Sample Preparation: Prepare serial dilutions of the collected samples in a suitable buffer or
growth medium.

e Assay Setup:
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o Pipette the sample dilutions into a 96-well microplate.

o Add a sterile solution of resazurin to each well to a final concentration of typically 10-25
pg/mL.

o Include a negative control (medium with resazurin but no sample) and a positive control (a
known active microbial culture).

 Incubation: Incubate the microplate at an appropriate temperature for the microbial
community being studied (e.g., 25-37°C) for 1-4 hours, protected from light.

¢ Measurement:

o Fluorometric: Measure the fluorescence at an excitation wavelength of ~560 nm and an
emission wavelength of ~590 nm.

o Colorimetric: Measure the absorbance at ~570 nm and ~600 nm.

» Data Analysis: Calculate the percentage of resazurin reduction and compare the values
between untreated and treated samples over time.

Il. Methods Based on Cell Enumeration and Integrity

These techniques provide quantitative data on the number of viable and total microbial cells.

Flow Cytometry

Principle: Flow cytometry is a powerful technique that rapidly analyzes individual cells as they
pass through a laser beam.[15][16][17] By using fluorescent dyes that stain based on
membrane integrity or metabolic activity, it is possible to differentiate and quantify live, dead,
and sometimes injured cells within a heterogeneous population.[15][18][19]

Application for Actizyme®: Flow cytometry can be used to track the increase in the viable
bacterial population after the introduction of Actizyme® and to assess the overall health of the
microbial community.

Experimental Protocol:
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e Staining:

o Use a dual-staining kit, such as the LIVE/DEAD™ BacLight™ Bacterial Viability Kit, which
contains SYTO® 9 (stains all cells green) and propidium iodide (stains membrane-
compromised cells red).[15][19]

o Incubate a diluted sample with the fluorescent dyes according to the manufacturer's
instructions, typically for 15 minutes in the dark.

o Data Acquisition:

o Analyze the stained sample using a flow cytometer equipped with appropriate lasers and
filters.

o Set up gates based on forward scatter (cell size) and side scatter (cell
granularity/complexity) to distinguish the microbial population from debris.

o Acquire data from the green and red fluorescence channels.
o Data Analysis:

o Generate dot plots of green versus red fluorescence to distinguish between live (green),
dead (red), and potentially injured (intermediate) cell populations.

o Quantify the absolute number of cells in each population, often by using counting beads.
[16]

Quantitative Polymerase Chain Reaction (QPCR)

Principle: gPCR, or real-time PCR, is a molecular biology technique that amplifies and
quantifies a targeted DNA molecule.[20][21][22][23][24][25] By targeting the 16S rRNA gene,
which is universally present in bacteria, gPCR can be used to determine the total number of
bacteria in a sample.[20][23]

Application for Actizyme®: This method is particularly useful for quantifying the total bacterial
load. Furthermore, by designing specific primers for the bacterial species present in
Actizyme® (e.g., Bacillus subtilis), it is possible to specifically track the proliferation of the
introduced microorganisms. To differentiate between live and dead cells, gPCR can be
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combined with a viability dye like propidium monoazide (PMA), which prevents amplification of
DNA from membrane-compromised cells.[26][27]

Experimental Protocol (for Viability gPCR):
e PMA Treatment:

o Treat the sample with PMA, which enters cells with compromised membranes and
intercalates with their DNA.

o Expose the sample to a high-intensity light source to covalently bind the PMA to the DNA,
rendering it unamplifiable.

o DNA Extraction: Extract total genomic DNA from the PMA-treated sample using a
commercial kit.

e gPCR Assay:

o Set up the gPCR reaction with a master mix containing a fluorescent dye (e.g., SYBR®
Green), primers targeting the 16S rRNA gene (for total viable bacteria) or a species-
specific gene, and the extracted DNA.

o Run the reaction in a real-time PCR cycler.
o Data Analysis:

o Generate a standard curve using known concentrations of target DNA to determine the
absolute quantity of the target gene in the samples.

o Compare the gene copy numbers between untreated and treated samples.

lll. Methods Based on Specific Enzyme Activity

These assays directly measure the functional aspect of Actizyme® by quantifying the activity
of the enzymes it contains.

Principle: Enzyme activity assays measure the rate at which an enzyme converts its substrate
into a product.[28] This is often done using a chromogenic or fluorogenic substrate that
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releases a colored or fluorescent product upon enzymatic cleavage.[29]

Application for Actizyme®: These assays are ideal for confirming the enzymatic activity
introduced by Actizyme® and for monitoring its persistence and effectiveness in breaking
down specific organic compounds.

Experimental Protocols:
o Protease Activity:
o Substrate: Use a substrate like azocasein.

o Procedure: Incubate the sample with azocasein. The protease will digest the azocasein,
releasing dye-labeled peptides. Stop the reaction by adding trichloroacetic acid to
precipitate the undigested substrate.

o Measurement: Centrifuge the sample and measure the absorbance of the supernatant,
which contains the colored peptides.

o Amylase Activity:
o Substrate: Use a starch solution.

o Procedure: Incubate the sample with the starch solution. Amylase will hydrolyze the starch
into smaller sugars.

o Measurement: Measure the disappearance of starch by adding an iodine solution (which
turns blue-black in the presence of starch) and measuring the decrease in absorbance, or
measure the appearance of reducing sugars using the dinitrosalicylic acid (DNS) method.
[30]

o Lipase Activity:
o Substrate: Use a p-nitrophenyl ester (e.g., p-nitrophenyl palmitate).

o Procedure: Incubate the sample with the substrate. Lipase will hydrolyze the ester,
releasing p-nitrophenol.
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o Measurement: Measure the increase in absorbance at ~410 nm due to the formation of
the yellow p-nitrophenolate ion at alkaline pH.

o Cellulase Activity:
o Substrate: Use carboxymethyl cellulose (CMC).

o Procedure: Incubate the sample with CMC. Cellulase will hydrolyze CMC to produce
reducing sugars.

o Measurement: Quantify the reducing sugars produced using the DNS method.

Data Presentation

The quantitative data obtained from these assays should be summarized in tables for clear
comparison.

Table 1: Microbial Metabolic Activity

Time Point Treatment ATP (RLU) Resazu-rin
Reduction (%)
0 hr Control 1.2 x 10"5 15
0 hr Actizyme® 1.3 x 10”5 16
24 hr Control 1.5x 10”5 20
24 hr Actizyme® 5.8 x 10”6 75
48 hr Control 1.6 x 10”5 22
48 hr Actizyme® 8.2 x 10”6 85

Table 2: Microbial Cell Quantification
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Time Point T Total Cells/mL Viable Cells/ImL
(qPCR) (Flow Cytometry)
0 hr Control 2.5x 107 1.8 x 10n7
0 hr Actizyme® 2.6 x 10n7 1.9 x 107
24 hr Control 2.8 x 107 2.0 x 107
24 hr Actizyme® 9.1 x10"8 7.5x10"8
48 hr Control 2.9 x 107 2.1x 107
48 hr Actizyme® 1.5x 109 1.2 x 10"9
Table 3: Specific Enzyme Activity (Units/mL)
Time Point Treatment Pro-te-ase Am-ylf:\se Lipase Activity
Activity Activity
0 hr Control 5.2 10.1 25
O hr Actizyme® 5.3 10.5 2.6
6 hr Control 5.5 10.3 2.7
6 hr Actizyme® 50.8 85.2 45.9
24 hr Control 5.6 10.4 2.8
24 hr Actizyme® 35.1 60.7 30.1

Signaling Pathways and Logical Relationships
Actizyme® Mechanism of Action

The following diagram illustrates the proposed mechanism of action of Actizyme® in breaking
down organic waste.
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Caption: Mechanism of organic waste breakdown by Actizyme®.

By employing these methodologies, researchers can gain a comprehensive understanding of
the effects of Actizyme® treatment on microbial communities, leading to improved application

strategies and product development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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